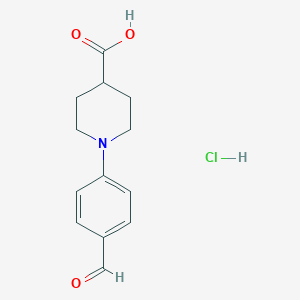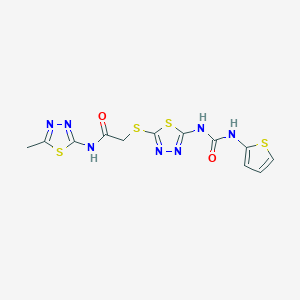![molecular formula C11H13F3N4O2 B2945190 N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide CAS No. 2361896-21-9](/img/structure/B2945190.png)
N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide, also known as PTUPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTUPB belongs to the class of pyrazole derivatives and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide exerts its biological effects by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide leads to the upregulation of genes involved in these processes, resulting in the observed biological effects.
Biochemical and Physiological Effects:
N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines and chemokines. N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and yield. N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide has also been extensively studied and its mechanism of action is well understood. However, there are some limitations to the use of N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide in lab experiments. It has been shown to have low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. In addition, N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide has been shown to have some toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer. N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide has been shown to have anti-tumor effects and has been studied for its potential use in the treatment of various types of cancer. Finally, there is interest in developing new synthetic derivatives of N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide that may have improved solubility and/or potency.
Méthodes De Synthèse
The synthesis of N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide involves the reaction of 1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid with prop-2-enoyl chloride in the presence of triethylamine. The resulting product is then treated with ethylenediamine to obtain N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide. This method has been optimized to yield N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide in high purity and yield.
Applications De Recherche Scientifique
N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. N-[2-(Prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-(prop-2-enoylamino)ethyl]-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O2/c1-2-9(19)15-4-5-16-10(20)8-3-6-18(17-8)7-11(12,13)14/h2-3,6H,1,4-5,7H2,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCDYFZSVZOFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1=NN(C=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(Cyclopropylmethyl)-4-(dimethylamino)-N-[(6-methylpyridin-3-yl)methyl]but-2-enamide](/img/structure/B2945107.png)
![N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2945108.png)
![5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2945110.png)
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2945113.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2945115.png)
![cyclobutyl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2945116.png)
![N-[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]propanoylamino]ethyl]benzamide](/img/structure/B2945118.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid](/img/no-structure.png)



![N-[2-(4-ethylpiperazin-1-yl)ethyl]-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide](/img/structure/B2945128.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2945129.png)
